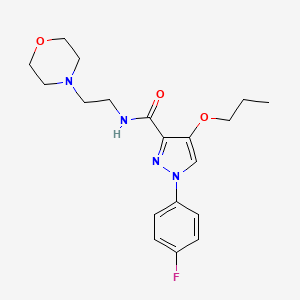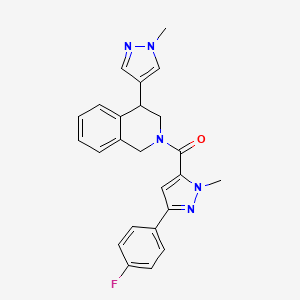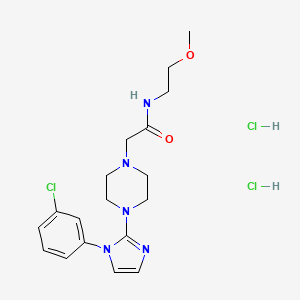
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader chemical family of pyrazole derivatives, has not been directly cited in available literature. However, related compounds have been synthesized and characterized, offering potential insights into applications and methodologies that could apply to this specific compound. For instance, the synthesis and characterization of similar pyrazole derivatives have been extensively explored for their structural properties and potential applications in medicinal chemistry and material science. The synthesis of fluorinated pyrazoles, for example, has been described as a method to obtain functionalized compounds for further chemical modifications, suggesting a pathway for the synthesis of this compound for research purposes (Surmont et al., 2011).
Antimicrobial and Anticancer Activity
The exploration of antimicrobial and anticancer activities is a significant application area for pyrazole derivatives. For instance, novel pyrazoline derivatives have demonstrated potent antimicrobial activity, highlighting the potential for this compound to serve a similar role. These compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017). Additionally, various pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential of this chemical family in cancer research. Specific compounds have shown promising cytotoxicity against breast cancer cell lines, suggesting a pathway for investigating this compound in oncological studies (Ahsan et al., 2018).
Kinase Inhibition and GPR39 Agonism
The role of pyrazole derivatives in kinase inhibition and G protein-coupled receptor (GPR) agonism highlights another area of scientific research application. Pyrazolone-based compounds have been identified as class II c-Met inhibitors, offering insights into designing more selective analogs for therapeutic applications in c-Met-dependent tumors (Liu et al., 2012). Furthermore, kinase inhibitors have been repurposed as GPR39 agonists, demonstrating the versatility of pyrazole derivatives in modulating different biological targets, which could extend to the study and application of this compound (Sato et al., 2016).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-2-11-27-17-14-24(16-5-3-15(20)4-6-16)22-18(17)19(25)21-7-8-23-9-12-26-13-10-23/h3-6,14H,2,7-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWQQBRZLVKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)